![molecular formula C38H24Cl2O4 B14322385 9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] CAS No. 103019-24-5](/img/structure/B14322385.png)
9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] is an organic compound characterized by its unique structure, which includes two xanthene units connected by a peroxide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] typically involves the reaction of 9-(4-chlorophenyl)-9H-xanthene with a peroxide source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the peroxide linkage. Common solvents used in this synthesis include dichloromethane and ethyl acetate, which help to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] undergoes various chemical reactions, including:
Reduction: Reduction of the peroxide linkage can yield the corresponding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chlorine, bromine, and nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields 9-(4-chlorophenyl)-9H-xanthene, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] involves its interaction with molecular targets and pathways in biological systems. The peroxide linkage can generate reactive oxygen species (ROS) upon cleavage, which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful in antimicrobial and anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A structurally similar compound with hydroxyl groups instead of chlorine atoms.
4-Chlorophenyl azide: Another compound containing a 4-chlorophenyl group but with an azide functional group.
Uniqueness
9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] is unique due to its peroxide linkage, which imparts distinct chemical reactivity and potential biological activity. The presence of chlorine atoms also enhances its reactivity in substitution reactions compared to similar compounds without halogen substituents .
Propiedades
Número CAS |
103019-24-5 |
|---|---|
Fórmula molecular |
C38H24Cl2O4 |
Peso molecular |
615.5 g/mol |
Nombre IUPAC |
9-(4-chlorophenyl)-9-[9-(4-chlorophenyl)xanthen-9-yl]peroxyxanthene |
InChI |
InChI=1S/C38H24Cl2O4/c39-27-21-17-25(18-22-27)37(29-9-1-5-13-33(29)41-34-14-6-2-10-30(34)37)43-44-38(26-19-23-28(40)24-20-26)31-11-3-7-15-35(31)42-36-16-8-4-12-32(36)38/h1-24H |
Clave InChI |
DLBAJJMXIWJIJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)Cl)OOC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=C(C=C8)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


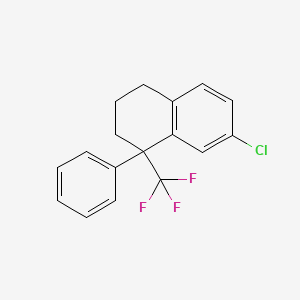
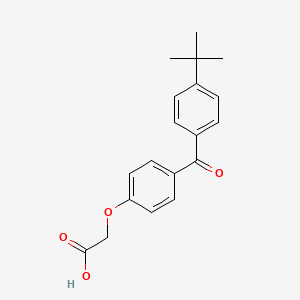
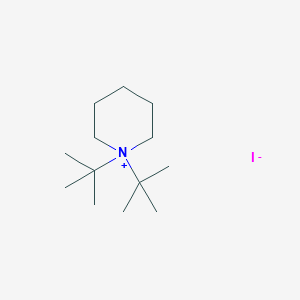
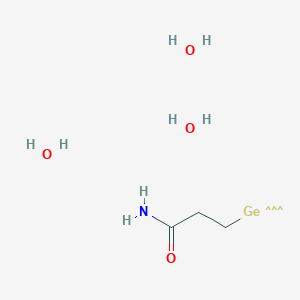
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
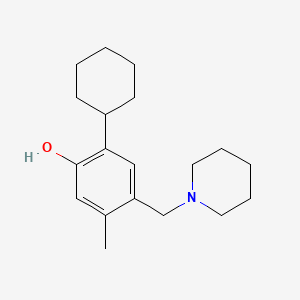

![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)

![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
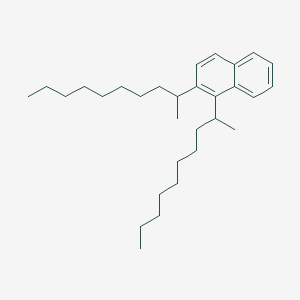
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)


